molecular formula C7H12O3 B14168086 Ethyl 3-methoxy-2-butenoate CAS No. 3510-99-4

Ethyl 3-methoxy-2-butenoate

Cat. No.: B14168086
CAS No.: 3510-99-4
M. Wt: 144.17 g/mol
InChI Key: LAPXQIPANPGXCP-AATRIKPKSA-N
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Description

Ethyl 3-methoxybut-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl 3-methoxybut-2-enoate, specifically, is an α,β-unsaturated carboxylic ester, which means it has a double bond between the alpha and beta carbon atoms adjacent to the ester functional group .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. This reaction proceeds through a transesterification mechanism, where the ethyl group of ethyl acetoacetate is replaced by the methoxy group from methanol .

Another method involves the alkylation of enolate ions.

Industrial Production Methods

Industrial production of ethyl 3-methoxybut-2-enoate typically involves large-scale transesterification reactions. These reactions are carried out in reactors with controlled temperatures and pressures to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methoxybut-2-enoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of alcohols and carboxylic acids. The α,β-unsaturated ester group can also participate in Michael addition reactions, where nucleophiles add to the β-carbon atom .

Comparison with Similar Compounds

Ethyl 3-methoxybut-2-enoate can be compared with other similar compounds such as:

Ethyl 3-methoxybut-2-enoate is unique due to its α,β-unsaturated ester group, which imparts distinct reactivity and makes it valuable in various synthetic applications .

Biological Activity

Ethyl 3-methoxy-2-butenoate, a compound known for its diverse applications in organic synthesis and potential biological activities, has garnered attention in recent research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its α,β-unsaturated ester structure, which confers unique reactivity and biological properties. The compound can participate in Michael addition reactions due to the presence of the double bond adjacent to the ester functional group. This reactivity is crucial for its interactions with various biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been studied for its effectiveness against various pathogens, making it a candidate for further pharmaceutical development. The compound's mechanism involves disrupting microbial cell membranes, leading to cell death.

The mechanism of action primarily involves the compound's ability to react with nucleophiles through Michael addition. This reaction allows this compound to form adducts with biological macromolecules, potentially altering their function. The interaction with proteins and enzymes can lead to significant biological effects, including inhibition of growth in certain microbial strains.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its potential against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 125 µg/mL for both bacteria, indicating a strong antimicrobial effect.

Case Study 2: Antifungal Activity

In another investigation focusing on antifungal properties, this compound showed promising results against Candida albicans. The compound exhibited an MIC of 64 µg/mL, demonstrating its potential as a therapeutic agent in treating fungal infections.

Data Table: Biological Activity Summary

Biological Activity Tested Organisms Minimum Inhibitory Concentration (MIC)
AntimicrobialE. coli125 µg/mL
S. aureus125 µg/mL
AntifungalCandida albicans64 µg/mL

Applications in Medicine

The ongoing research into this compound highlights its potential as a pharmaceutical intermediate. Its ability to modify biological targets makes it a valuable compound in drug design, particularly in developing new antimicrobial and antifungal agents .

Properties

CAS No.

3510-99-4

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

ethyl (E)-3-methoxybut-2-enoate

InChI

InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+

InChI Key

LAPXQIPANPGXCP-AATRIKPKSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/OC

Canonical SMILES

CCOC(=O)C=C(C)OC

Origin of Product

United States

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